molecular formula C25H21ClN2O5 B2383678 Methyl 3-[4-[(4-chlorophenyl)carbamoyloxy]phenyl]-2-(3-oxo-1H-isoindol-2-yl)propanoate CAS No. 477889-60-4

Methyl 3-[4-[(4-chlorophenyl)carbamoyloxy]phenyl]-2-(3-oxo-1H-isoindol-2-yl)propanoate

Cat. No.: B2383678
CAS No.: 477889-60-4
M. Wt: 464.9
InChI Key: RHDAFDBUNNGYTR-UHFFFAOYSA-N
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Description

Methyl 3-[4-[(4-chlorophenyl)carbamoyloxy]phenyl]-2-(3-oxo-1H-isoindol-2-yl)propanoate is a useful research compound. Its molecular formula is C25H21ClN2O5 and its molecular weight is 464.9. The purity is usually 95%.
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Biological Activity

Methyl 3-[4-[(4-chlorophenyl)carbamoyloxy]phenyl]-2-(3-oxo-1H-isoindol-2-yl)propanoate, also known by its CAS number 477889-60-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Basic Information

PropertyValue
Molecular Formula C25H21ClN2O5
Molecular Weight 448.90 g/mol
Boiling Point 402.4 °C at 760 mmHg
Density 1.42 g/cm³
Flash Point 197.2 °C

The compound features a complex structure that includes a chlorophenyl group and an isoindole moiety, which are often associated with various pharmacological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing isoindole structures have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. For example, it was found to possess inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation, and urease, an enzyme implicated in certain infections and disorders . Such enzyme inhibition suggests potential therapeutic applications in neurodegenerative diseases and infections.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. Its effectiveness varies, with moderate to strong inhibition observed against Salmonella typhi and Bacillus subtilis while showing weaker effects on other strains .

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of isoindole derivatives, including this compound. The results indicated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways .

Enzyme Inhibition Analysis

Research focusing on enzyme inhibition revealed that this compound could serve as a lead for developing new AChE inhibitors. In cellular assays, it demonstrated significant binding affinity to AChE, suggesting its potential use in treating Alzheimer's disease .

Properties

IUPAC Name

methyl 3-[4-[(4-chlorophenyl)carbamoyloxy]phenyl]-2-(3-oxo-1H-isoindol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5/c1-32-24(30)22(28-15-17-4-2-3-5-21(17)23(28)29)14-16-6-12-20(13-7-16)33-25(31)27-19-10-8-18(26)9-11-19/h2-13,22H,14-15H2,1H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDAFDBUNNGYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)Cl)N3CC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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